tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate, also known as TBCFAC, is a compound that has generated significant interest in scientific research. It has the molecular formula C9H13FN2O2 .
Molecular Structure Analysis
The InChI code for TBCFAC is1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
TBCFAC has a molecular weight of 200.21 g/mol . It is a solid at room temperature and should be stored sealed in a dry environment at 2-8°C . Its calculated physicochemical properties include a molar refractivity of 51.62, a topological polar surface area (TPSA) of 53.33 Ų, and a consensus log Po/w of 1.19 .Scientific Research Applications
Building Blocks in Medicinal Chemistry
The synthesis and characterization of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate derivatives have shown their potential as valuable building blocks in medicinal chemistry. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates a pathway to a new cyclic fluorinated beta-amino acid, which is significant as a building block in medicinal chemistry due to its unique chemical properties, including the introduction of fluorine into pharmaceutical compounds for enhanced stability and biological activity (Eva Van Hende et al., 2009).
Intermediates in Drug Synthesis
The compound has also been utilized as an intermediate in the synthesis of more complex molecules. For example, novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel were synthesized, showcasing the role of this compound derivatives in the development of new anticancer agents with enhanced solubility and potency (S. M. Ali et al., 1995).
Synthetic Methodologies
Additionally, the chemical serves as a cornerstone for novel synthetic methodologies. The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate represents a new potential building block for amino alcohols and polyamines, highlighting the compound's role in expanding synthetic routes to complex molecules (K. Jähnisch, 1997).
Biological Applications
Research into tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate synthesis and its biological evaluation suggests the utility of this compound derivatives in developing compounds with specific biological activities. This includes moderate anthelmintic activity and the exploration of antibacterial agents, showcasing the application of these compounds in searching for new therapeutic agents (C. Sanjeevarayappa et al., 2015).
Safety and Hazards
TBCFAC is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFNAIYELAULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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